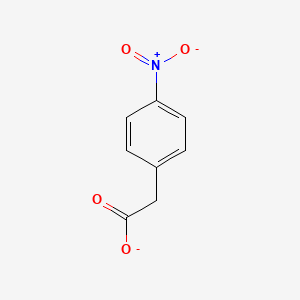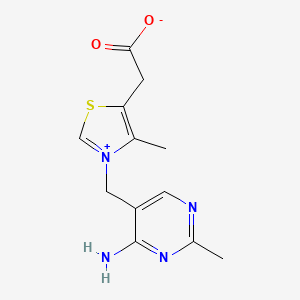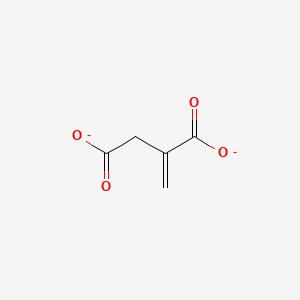
Methylenesuccinate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Itaconate(2-) is a dicarboxylic acid dianion that results from the deprotonation of both of the carboxylic acid groups of itaconic acid. It has a role as a human metabolite, a fungal metabolite and a Saccharomyces cerevisiae metabolite. It derives from a succinate(2-). It is a conjugate base of an itaconic acid.
Applications De Recherche Scientifique
Liquid-Crystalline Polyitaconates
Methylenesuccinate(2-) derivatives, specifically 2-methylenesuccinates, were used to prepare paired mesogenic groups in liquid-crystalline polyitaconates. These substances exhibit a nematic phase, and their copolymers show a mesomorphic phase, indicating the enhancement of mesophase formation by paired mesogens (Sugiyama & Shiraishi, 1991).
Bacterial Pathogenicity
Methylenesuccinate, also known as itaconate, plays a role in bacterial pathogenicity. Itaconate is a mammalian metabolite induced during macrophage activation and acts as a potent inhibitor of isocitrate lyase. Many bacteria, including pathogens like Yersinia pestis and Pseudomonas aeruginosa, have genes for itaconate degradation which are crucial for their survival in macrophages (Sasikaran et al., 2014).
Heterometallic Coordination Polymers
Methylenesuccinate(2-) is used in the formation of heterometallic Cu–Ln coordination polymers. These polymers, synthesized under hydrothermal conditions, exhibit a two-dimensional layer structure and are significant for their potential applications in low-temperature magnetocaloric effects (Li et al., 2017).
Macrophage Activation
Itaconic acid or methylenesuccinic acid is identified as a novel mammalian metabolite, especially in macrophage-like cell lines and primary murine macrophages. Its production is notably increased during macrophage activation, indicating a role in immune response (Strelko et al., 2011).
Bioreduction of Dicarboxylic Acids
Methylenesuccinate(2-) derivatives are subjected to asymmetric bioreduction using enoate reductases, yielding products like 2-methylsuccinic acid. This process demonstrates substrate- and enzyme-based stereocontrol, indicating its significance in stereocomplementary bioreduction (Stueckler et al., 2007).
Propriétés
Numéro CAS |
2964-00-3 |
|---|---|
Nom du produit |
Methylenesuccinate(2-) |
Formule moléculaire |
C5H4O4-2 |
Poids moléculaire |
128.08 g/mol |
Nom IUPAC |
2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)/p-2 |
Clé InChI |
LVHBHZANLOWSRM-UHFFFAOYSA-L |
SMILES |
C=C(CC(=O)[O-])C(=O)[O-] |
SMILES canonique |
C=C(CC(=O)[O-])C(=O)[O-] |
Autres numéros CAS |
2964-00-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chloroethyl)-1-nitroso-3-[(3R,4R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]urea](/img/structure/B1239216.png)
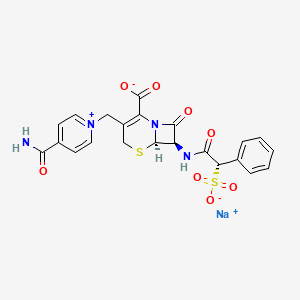
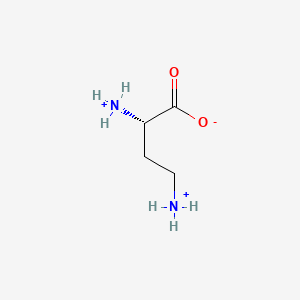
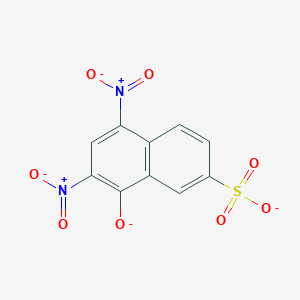
![(2R,3R,4S,5R)-5-(2,4-diaminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B1239222.png)
![(1R,3S,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1239225.png)
![methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1239226.png)
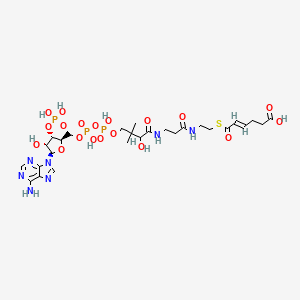
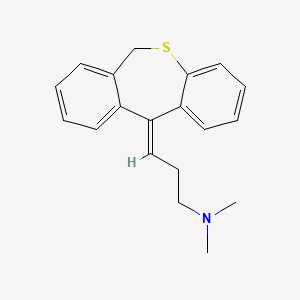
![[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1239232.png)
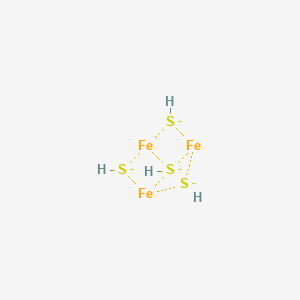
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1239236.png)
